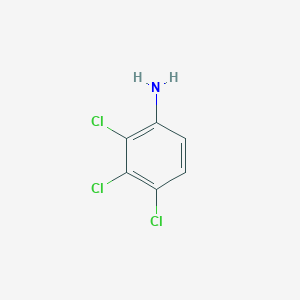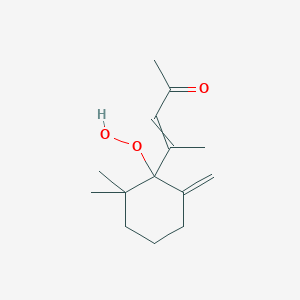
4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one, commonly known as HPMC, is a synthetic compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. HPMC is a member of the family of cyclopentenone prostaglandins, which are known to have anti-inflammatory and anti-tumor properties. In
作用机制
The exact mechanism of action of HPMC is not fully understood, but it is believed to act through several pathways. HPMC has been shown to inhibit the activity of the transcription factor NF-kappaB, which plays a key role in inflammation and cancer. HPMC also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, HPMC has been shown to inhibit the activity of the enzyme COX-2, which is involved in the synthesis of prostaglandins that promote inflammation.
生化和生理效应
HPMC has been shown to have a variety of biochemical and physiological effects. In animal models, HPMC has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. HPMC has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage. Additionally, HPMC has been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.
实验室实验的优点和局限性
One advantage of HPMC as a research tool is that it has a well-defined mechanism of action and has been extensively studied in animal models. This makes it a useful tool for investigating the role of inflammation and oxidative stress in various diseases. However, the low yield of HPMC and the complexity of its synthesis make it difficult to obtain in large quantities, which can limit its use in certain types of experiments.
未来方向
There are several areas of future research that are of interest in the study of HPMC. One area of interest is the development of new synthesis methods that can improve the yield and purity of HPMC. Another area of interest is the investigation of the potential therapeutic effects of HPMC in humans, particularly in the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of HPMC and its potential interactions with other drugs and compounds.
合成方法
The synthesis of HPMC is a complex process that involves several steps. The starting material is 1,5-cyclooctadiene, which is reacted with ozone to form an ozonide intermediate. The ozonide is then treated with hydrogen peroxide to form HPMC. The yield of HPMC is generally low, and the process requires careful control of reaction conditions to ensure the purity of the final product.
科学研究应用
HPMC has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that HPMC has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. HPMC has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
CAS 编号 |
125284-20-0 |
|---|---|
产品名称 |
4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one |
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC 名称 |
4-(1-hydroperoxy-2,2-dimethyl-6-methylidenecyclohexyl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O3/c1-10-7-6-8-13(4,5)14(10,17-16)11(2)9-12(3)15/h9,16H,1,6-8H2,2-5H3 |
InChI 键 |
ABKYIBLLJAHNQO-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)C1(C(=C)CCCC1(C)C)OO |
规范 SMILES |
CC(=CC(=O)C)C1(C(=C)CCCC1(C)C)OO |
同义词 |
4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



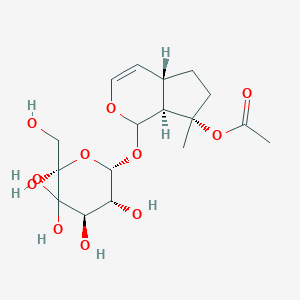
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
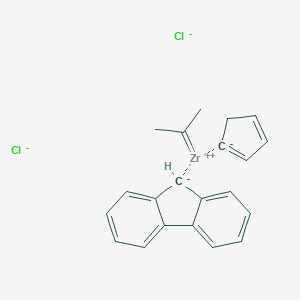
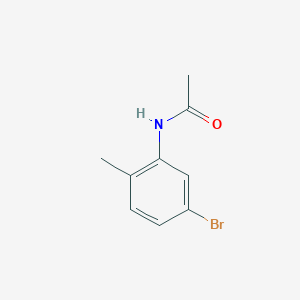
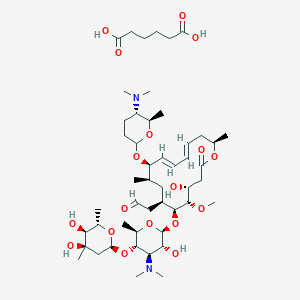
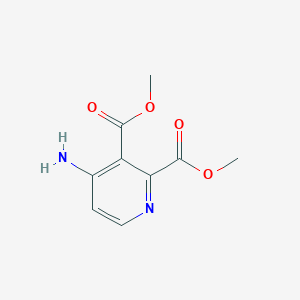
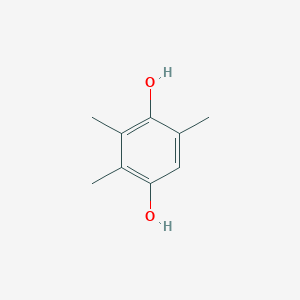
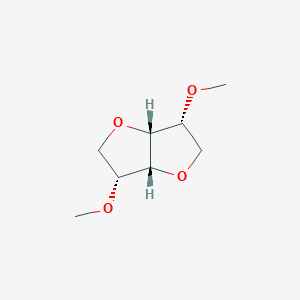
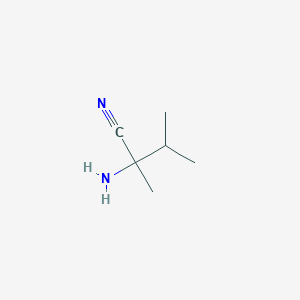
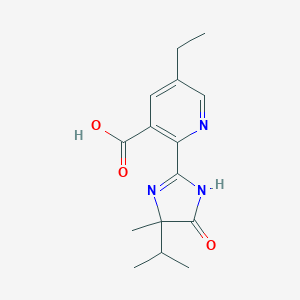
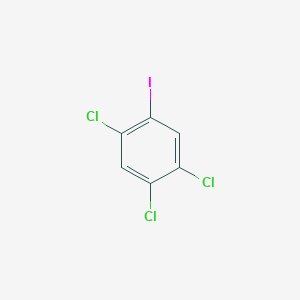
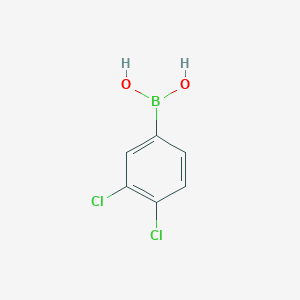
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
